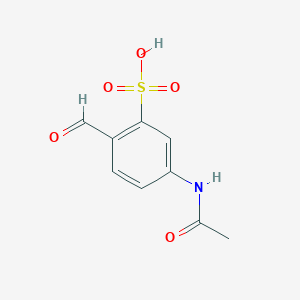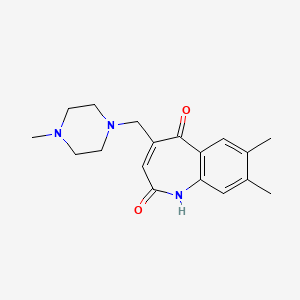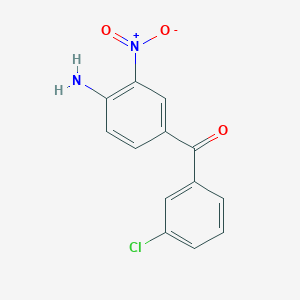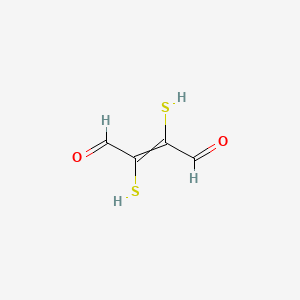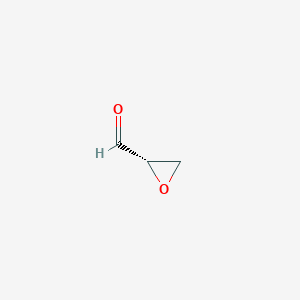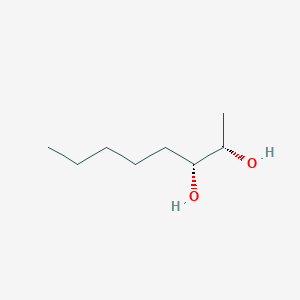
(2S,3R)-Octane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Octane-2,3-diol is a chiral diol with the molecular formula C8H18O2. It is an organic compound that features two hydroxyl groups (-OH) attached to the second and third carbon atoms of an octane chain. The (2S,3R) notation indicates the specific stereochemistry of the molecule, meaning it has two stereocenters with specific configurations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Octane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2,3-octanedione using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction typically requires mild conditions and can be performed in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their high stereoselectivity and efficiency. Enzymes like alcohol dehydrogenases are employed to catalyze the reduction of ketones to diols. These processes are environmentally friendly and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-Octane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products
Oxidation: 2,3-Octanedione, octanoic acid
Reduction: Octane
Substitution: Tosylated or chlorinated derivatives
Applications De Recherche Scientifique
(2S,3R)-Octane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereoselective reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of (2S,3R)-Octane-2,3-diol involves its interaction with specific molecular targets, such as enzymes. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and selectivity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-Octane-2,3-diol: The enantiomer of (2S,3R)-Octane-2,3-diol with opposite stereochemistry.
(2S,3S)-Octane-2,3-diol: A diastereomer with different stereochemistry at one of the chiral centers.
(2R,3R)-Octane-2,3-diol: Another diastereomer with different stereochemistry at both chiral centers
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity and chiral nature make it valuable in asymmetric synthesis and chiral resolution processes. The compound’s ability to interact selectively with biological molecules further enhances its significance in research and industrial applications .
Propriétés
Numéro CAS |
66007-44-1 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(2S,3R)-octane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
XMTUJCWABCYSIV-JGVFFNPUSA-N |
SMILES isomérique |
CCCCC[C@H]([C@H](C)O)O |
SMILES canonique |
CCCCCC(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


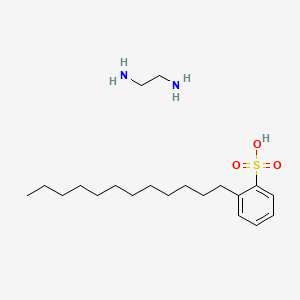
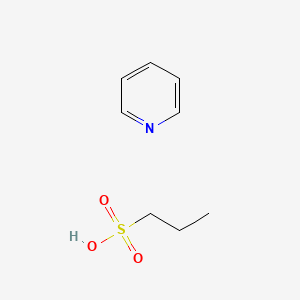

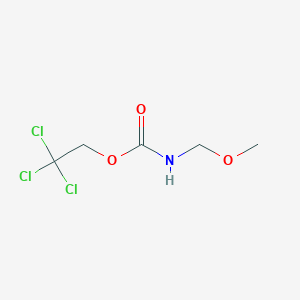
![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
